4-O-alpha-D-Glucopyranosylmoranoline Exhibits Enhanced Potency and Reduced Toxicity Compared to its Parent Compound Moranoline
A patent explicitly claims that the compounds of the invention, which include 4-O-alpha-D-Glucopyranosylmoranoline and its derivatives, exhibit a stronger inhibitory action against blood sugar increase with less toxicity than the parent compound moranoline [1]. This is a direct, stated differentiation in both efficacy and safety profile within the patent literature.
| Evidence Dimension | Inhibitory Action and Toxicity |
|---|---|
| Target Compound Data | Stronger inhibitory action; Less toxicity |
| Comparator Or Baseline | Moranoline (1-deoxynojirimycin; DNJ) |
| Quantified Difference | Stated qualitative superiority (stronger inhibitory action; less toxicity) without precise fold-change values provided. |
| Conditions | Patent claims (US4639436A) based on in vivo sugar-loaded animal models. |
Why This Matters
This patent claim provides a clear, legally documented rationale for selecting this glycosylated derivative over the simpler moranoline scaffold, indicating a superior therapeutic window.
- [1] Ezure, Y., Yoshikuni, Y., Seto, T., & Mori, K. (1987). Moranoline derivatives and process for preparation thereof. U.S. Patent No. 4,639,436. View Source
